molecular formula C₂₈H₄₂BrN₃S B1663480 Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide CAS No. 30189-85-6

Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide

Cat. No. B1663480
CAS RN: 30189-85-6
M. Wt: 532.6 g/mol
InChI Key: LLMPBOPIZQTTLB-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of 3,7-bis(dialkylamino)phenothiazin-5-ium compounds, including Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide, involves two classical methods: the thionation of diphenylamines and the cyclisation of o-amino-o′-halogenodiphenyl sulphides .


Molecular Structure Analysis

The molecular formula of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide is C28H42BrN3S . Its molecular weight is 532.6 g/mol .


Chemical Reactions Analysis

This compound, upon activation by light, can interact with biological substrates, demonstrating significant antiviral, antibacterial, and antitumor activity. From an electrochemical perspective, the derivatives of phenothiazine, including this compound, have been studied for their electrochemical properties on glassy carbon electrodes.


Physical And Chemical Properties Analysis

The molecular weight of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide is 532.6 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biomedical Applications and Biological Activity

Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide has been studied for its potential in various biomedical applications. One of its notable uses is in photodynamic therapy (PDT), where it serves as a photosensitizer. This compound, upon activation by light, can interact with biological substrates, demonstrating significant antiviral, antibacterial, and antitumor activity. Its application in biological staining and interaction with proteins is also noteworthy (Moura & Cordeiro, 2003).

Photodynamic Therapy for Cutaneous and Diabetic Ulcers

In the field of dermatology, this compound has been investigated for its efficacy in treating bacterially colonized chronic leg ulcers and diabetic foot ulcers. Studies have shown that, as a cationic photosensitizer, it can kill a broad spectrum of bacteria when activated by light, providing a novel approach to antimicrobial therapy (Morley et al., 2013).

Optimization for Treatment of Cutaneous Leishmaniasis

The compound has also been optimized for topical photodynamic therapy in the treatment of cutaneous leishmaniasis. This specific phenothiazine photosensitizer, applied topically as a cream, has shown promising therapeutic measures for this condition (Akilov et al., 2009).

Electrochemical Properties and Electropolymerization

From an electrochemical perspective, the derivatives of phenothiazine, including this compound, have been studied for their electrochemical properties on glassy carbon electrodes. These studies have highlighted the complex kinetics of electrode reactions and their potential applications in electropolymerization processes (Kuzin et al., 2021).

Supramolecular Self-Assembly for Photodynamic Therapy

The compound's derivatives have been synthesized for their use in photodynamic therapy as efficient antibacterial and anticanceragents. Research has delved into the preparation of aqueous dispersions of nanoparticles with controlled morphology using these derivatives. Such applications are significant in enhancing the effectiveness of photodynamic therapy (Khadieva, Gorbachuk, & Stoikov, 2020).

Interaction with DNA for Photodynamic Therapy

In terms of interaction with DNA, studies have shown that derivatives of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide can bind to DNA, influencing the design of new drugs and agents for photodynamic therapy. This interaction is crucial for understanding the mechanisms of drug action and developing more effective photodynamic agents (Khadieva et al., 2021).

Photodynamic Therapy for Leishmaniasis

Additionally, the compound has been used in photodynamic therapyfor treating cutaneous leishmaniasis, exhibiting high parasiticidal effects. Its use in vivo against Leishmania major has shown promising results, potentially guiding the establishment of curative PDT regimens for future clinical trials (Akilov et al., 2007).

Electrochemical Detection of DNA Interaction

The compound has also been involved in studies focusing on electrochemical genosensors for detecting its interaction with DNA. This research underscores the potential of Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide in biosensor technology, particularly in identifying DNA interactions through electrochemical methods (Kara et al., 2002).

properties

IUPAC Name

dibutyl-[7-(dibutylamino)phenothiazin-3-ylidene]azanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N3S.BrH/c1-5-9-17-30(18-10-6-2)23-13-15-25-27(21-23)32-28-22-24(14-16-26(28)29-25)31(19-11-7-3)20-12-8-4;/h13-16,21-22H,5-12,17-20H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMPBOPIZQTTLB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CCCC)CCCC)C=C3S2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471001
Record name Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide

CAS RN

30189-85-6
Record name Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
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Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
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Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
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Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide
Reactant of Route 6
Phenothiazin-5-ium, 3,7-bis(dibutylamino)-, bromide

Citations

For This Compound
1
Citations
JH Hung, CN Lee, HW Hsu, IS Ng, CJ Wu, CK Yu… - Pharmaceutics, 2021 - mdpi.com
Fungal keratitis is a serious clinical infection on the cornea caused by fungi and is one of the leading causes of blindness in Asian countries. The treatment options are currently limited …
Number of citations: 15 www.mdpi.com

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